7-Methoxy-1-tetralone Oxime

Descripción general

Descripción

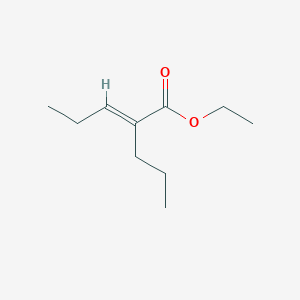

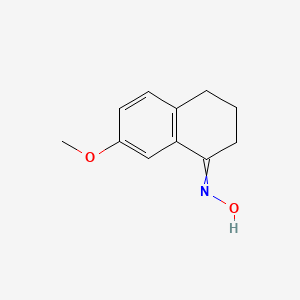

7-Methoxy-1-tetralone Oxime is a chemical compound with the molecular formula C11H13NO2 . It is an essential intermediate for the opioid analgesic drug (-)-dezocine . It has been used in the synthesis of 2,7-dimethoxy-1-tetralone, substituted derivatives of 3a,4,5,6-tetrahydrosuccinimido [3,4- b ]acenaphthen-10-one and 13 H -benzo [6-7]indolo [3,2- c ]quinolines .

Synthesis Analysis

The synthesis of 7-Methoxy-1-tetralone Oxime involves a multi-step continuous-flow strategy . The process starts from anisole and is carried out in telescoped coiled flow reactors . .Molecular Structure Analysis

The molecular structure of 7-Methoxy-1-tetralone Oxime can be represented by the IUPAC Standard InChI: InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11 (12)10 (8)7-9/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Methoxy-1-tetralone Oxime include Friedel–Crafts acylation, reduction, and treatment with MeSO3H .Physical And Chemical Properties Analysis

7-Methoxy-1-tetralone Oxime is a light brown crystalline substance . It has a molecular weight of 176.2118 . It is soluble in Acetone, Chloroform, Dichloromethane, and DMSO .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties :

- Nielson (1981) studied the cyclopalladation of 1-tetralone (3,4-dihydronaphthalen-1-one) oximes, including 7-Methoxy-1-tetralone Oxime. This study revealed insights into the reaction mechanisms and properties of such compounds, suggesting their potential use in the synthesis of complex organic structures (Nielson, 1981).

Applications in Medical Research :

- Wen et al. (2020) explored the effects of 7-Methoxy-1-tetralone on hepatocellular carcinoma cells. The study found that this compound significantly suppresses cell proliferation and migration, and induces apoptosis in these cells. This suggests potential applications of 7-Methoxy-1-tetralone in cancer treatment (Wen et al., 2020).

Analytical Chemistry :

- Jian-yun (2011) established a high-performance liquid chromatography method for the determination of 7-Methoxy-1-tetralone. This technique could be essential for quality control and analytical studies in pharmaceuticals (Jian-yun, 2011).

Synthesis of Bioactive Compounds :

- Zhuang and Hartmann (1998) synthesized oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene (related to 7-Methoxy-1-tetralone Oxime) as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase, highlighting its relevance in the development of new pharmaceuticals (Zhuang & Hartmann, 1998).

Derivative Synthesis for Biological Relevance :

- Ghatak et al. (2003) synthesized hydroxy and methoxy containing tetralones, including derivatives of 7-Methoxy-1-tetralone. These compounds serve as versatile intermediates for constructing biologically significant molecules (Ghatak et al., 2003).

Potential in Organic Synthesis :

- Poon and Banerjee (2008, 2009) conducted studies on the use of methoxy tetralones, including 7-Methoxy-1-tetralone, in the synthesis of various natural products, suggesting their utility in organic synthesis and natural product research (Poon & Banerjee, 2008), (Poon & Banerjee, 2009).

Safety And Hazards

Direcciones Futuras

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-tetralone Oxime . This technology presents significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions . Therefore, the future direction in the synthesis of 7-Methoxy-1-tetralone Oxime could involve further optimization and application of continuous flow technology.

Propiedades

IUPAC Name |

N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTUAOKEKZVEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=NO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxytetralone oxime | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)